molecular formula C11H12ClN3O B15057202 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one

3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B15057202
M. Wt: 237.68 g/mol
InChI Key: KRMJDTKJMJYUED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one is a versatile chemical scaffold designed for research and development in medicinal chemistry and drug discovery. This compound features a chlorinated pyridopyrazinone core, a structure frequently investigated for its potential biological activity. The chloro substituent at the 3-position serves as a reactive handle, making this intermediate highly valuable for further functionalization through cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular libraries for screening. The primary research applications of this compound are in the synthesis of novel heterocyclic compounds. Pyridopyrazinone and related quinazoline derivatives are of significant interest in the development of therapeutic agents, particularly as inhibitors of various kinases and other enzymes involved in cell signaling pathways . The isobutyl group on the nitrogen atom may influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in lead optimization processes. Researchers utilize this building block to explore structure-activity relationships (SAR) and to create novel molecules targeting areas such as oncology. Safety Information: For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. This product is a chemical tool and should be handled by qualified professionals in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and disposal guidelines.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

3-chloro-1-(2-methylpropyl)pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C11H12ClN3O/c1-7(2)6-15-8-4-3-5-13-10(8)14-9(12)11(15)16/h3-5,7H,6H2,1-2H3

InChI Key

KRMJDTKJMJYUED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(N=CC=C2)N=C(C1=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with isobutylamine and a suitable dehydrating agent under reflux conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as using catalysts or alternative solvents.

Chemical Reactions Analysis

3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one

  • Structural Difference : Replaces the 3-chloro group with a hydroxyl (-OH) group.
  • This substitution may alter binding affinity to targets like PDGFRβ, where the 3,4,5-trimethoxyphenyl moiety in similar compounds is critical for kinase inhibition ().
  • Pharmacological Relevance : Hydroxyl derivatives are often intermediates in prodrug strategies, whereas the chloro variant may act as a direct inhibitor due to its electron-withdrawing properties.

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

  • Structural Difference: Features a dihydropyrazinone core (saturated ring) and a trifluoromethylphenyl substituent at the 6-position.
  • This compound’s activity may target different enzymes or receptors compared to the unsaturated, chloro-substituted analogue ().
  • Therapeutic Potential: Such modifications are common in kinase inhibitors (e.g., BTK inhibitors) to optimize bioavailability ().

Functional Analogues

5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives

  • Structural Difference: Incorporates a pyrrolo-pyridine moiety fused to the pyrazinone core.
  • In contrast, the chloro-isobutyl variant’s simpler substituents may favor kinase inhibition over antiviral activity.
  • Pharmacokinetics : The fluorine atom in this derivative improves metabolic resistance, a feature absent in the chloro-isobutyl compound.

Dihydropyrazino[2,3-b]pyrazin-2(1H)-ones (Patent Examples)

  • Structural Difference : Includes dihydro cores and complex substituents (e.g., tetrahydro-2H-pyran-4-yl groups).
  • For example, Signal Pharmaceuticals’ patented dihydropyrazino derivatives target mTOR pathways, suggesting divergent therapeutic applications compared to the unsaturated chloro-isobutyl compound ().

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Target Key Properties
This compound Pyrido-pyrazinone (unsaturated) 3-Cl, 1-isobutyl Kinases (e.g., PDGFRβ) High lipophilicity, moderate solubility
3-Hydroxy-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one Pyrido-pyrazinone (unsaturated) 3-OH, 1-isobutyl Probable prodrug intermediate Higher solubility, lower stability
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Dihydropyrido-pyrazinone 6-CF3Ph, 1-methyl Kinases (e.g., BTK) Enhanced metabolic stability
5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Pyrrolo-pyridine-pyrazinone 5-fluoro-pyrrolo-pyridine Influenza PB2 Antiviral activity, fluorine-enhanced stability
CC214-2 (Patent: Signal Pharmaceuticals) Dihydropyrazino-pyrazinone Tetrahydro-2H-pyran-4-yl, hydroxymethyl mTOR High bioavailability, complex pharmacokinetics

Research Findings and Trends

  • Kinase Inhibition : The chloro-isobutyl variant’s electron-withdrawing group may enhance interactions with ATP-binding pockets in kinases like PDGFRβ, as seen in virtual screening studies ().
  • Antiviral Potential: While pyrrolo-pyridine derivatives show promise against influenza (), the chloro-isobutyl compound’s lack of fused aromatic systems may limit such activity.
  • Synthetic Accessibility : The isobutyl group simplifies synthesis compared to bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl), making the compound a viable lead for further optimization ().

Biological Activity

3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one (CAS: 1443288-90-1) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₂ClN₃O
  • Molecular Weight : 237.68 g/mol
  • Purity : Minimum 95% .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its interaction with key biological pathways.

Research indicates that this compound may exert its effects through modulation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. Dysregulation of this pathway is often implicated in cancer progression .

Antitumor Activity

A significant study evaluated the antitumor efficacy of this compound in mouse xenograft models. The compound demonstrated:

  • Inhibition of Tumor Growth : A dose-dependent reduction in tumor size was observed.
  • Mechanistic Insights : The compound's ability to lower intrinsic clearance led to improved drug exposure, enhancing its therapeutic potential .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption characteristics:

  • Bioavailability : Enhanced due to structural modifications that reduce metabolic degradation.
  • Distribution : Studies indicate effective tissue penetration, which is critical for targeting solid tumors .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor EfficacySignificant tumor size reduction
MechanismModulation of PI3K/AKT/mTOR pathway
PharmacokineticsImproved bioavailability and tissue penetration

Safety Profile

Preliminary safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. However, further toxicological studies are necessary to fully understand its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.